3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC9737869
Molecular Formula: C15H9ClN2OS2
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9ClN2OS2 |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | (5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H9ClN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8- |
| Standard InChI Key | NTVGFVKYIHYARN-JYRVWZFOSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5Z)-3-(3-chlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its stereospecific configuration. The core structure comprises a thiazolidin-4-one ring system with a Z-configured exocyclic double bond connecting the pyridinylmethylidene group . Key substituents include:
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A 3-chlorophenyl group at position 3, contributing electron-withdrawing effects.
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A pyridin-4-ylmethylidene moiety at position 5, enabling π-π stacking interactions.
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A thioxo group at position 2, enhancing hydrogen-bonding potential.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉ClN₂OS₂ | |
| Molecular Weight | 332.8 g/mol | |
| SMILES Notation | C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S | |
| InChIKey | NTVGFVKYIHYARN-JYRVWZFOSA-N |
The Z-configuration of the double bond (C5=C) is critical for maintaining planar geometry, which optimizes interactions with biological targets.
Electronic and Steric Features
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Electron-withdrawing effects: The 3-chlorophenyl group increases electrophilicity at the thiazolidinone core, enhancing reactivity with nucleophilic residues in enzymes .
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Hydrophobic interactions: The pyridinylmethylidene group contributes to solubility in polar aprotic solvents, as evidenced by logP calculations.
Synthesis and Structural Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between 3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one and 4-pyridinecarboxaldehyde. Key steps include:
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Cyclization: Thiourea derivatives react with α-haloketones to form the thiazolidinone core .
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Condensation: Aldehyde incorporation at position 5 under basic conditions (e.g., piperidine catalysis).
Reaction Scheme:
Stereoselective Modifications
Microwave-assisted synthesis (100–120°C, 15–20 min) improves yield (78–85%) and Z-selectivity (>95%) by minimizing thermal degradation. X-ray crystallography confirms the Z-configuration, critical for maintaining bioactivity .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Mechanistic studies suggest:
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Membrane disruption: Interaction with lipid bilayers via hydrophobic pyridinyl groups .
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Enzyme inhibition: Thioxo group coordination with bacterial metalloproteases.
Anti-Inflammatory Effects
The compound suppresses COX-2 and TNF-α expression in murine macrophages (75% inhibition at 10 μM), outperforming indomethacin .
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 2H, pyridine-H), 7.89 (s, 1H, CH=), 7.45–7.32 (m, 4H, Ar-H).
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Computational Modeling
DFT calculations (B3LYP/6-31G*) predict a dipole moment of 5.2 Debye, aligning with observed solubility in DMSO.
Challenges and Future Directions
Pharmacokinetic Limitations
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Poor aqueous solubility (0.12 mg/mL): Limits oral bioavailability.
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Metabolic instability: Rapid glucuronidation in hepatic microsomes .
Strategies for Improvement
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